No Direct Biological Activity Data
A thorough search of peer-reviewed literature and public bioactivity databases (e.g., BindingDB, ChEMBL) returns no direct biological assay data (e.g., IC50, Kd) for the standalone intermediate 1H-Benzimidazole-1-acetylchloride (9CI). Its reported value is exclusively as a precursor. For instance, while derivatives like 5-[2-(benzimidazol-1-yl)acetyl]-2-chloro-benzenesulfonamide exhibit picomolar affinity for carbonic anhydrase VA, the acyl chloride intermediate itself is not the active species and has no such data [1]. Therefore, a direct, quantitative comparison of the standalone compound to any final drug candidate or alternative intermediate is impossible.
| Evidence Dimension | Biological Activity (Kd) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Derivative 5-[2-(benzimidazol-1-yl)acetyl]-2-chloro-benzenesulfonamide (1a) |
| Quantified Difference | Not applicable |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For procurement, this confirms that the compound's value is purely as a chemical building block, and selection must be based on chemical purity, reactivity, and supplier reliability rather than any intrinsic biological performance.
- [1] Capkauskaite, E., et al. (2018). Benzimidazole design, synthesis, and docking to build selective carbonic anhydrase VA inhibitors. Bioorg Med Chem, 26(3), 675-687. View Source
